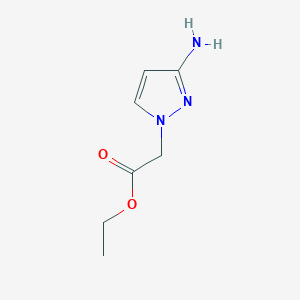
2-(3-氨基-1H-吡唑-1-基)乙酸乙酯
描述
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成化学
2-(3-氨基-1H-吡唑-1-基)乙酸乙酯: 是合成化学中的一种重要中间体,特别是在吡唑衍生物的合成中。 这些衍生物由于其结构的多样性,在开发具有各种应用潜力的新化合物方面至关重要 .
生物活性
吡唑衍生物表现出广泛的生物活性。例如,某些化合物已显示出对金黄色葡萄球菌和大肠杆菌等细菌菌株有效。 这表明 2-(3-氨基-1H-吡唑-1-基)乙酸乙酯作为创建抗菌剂的前体的潜力 .
抗利什曼原虫和抗疟疾应用
一些由 2-(3-氨基-1H-吡唑-1-基)乙酸乙酯合成的吡唑衍生物已显示出显著的抗利什曼原虫和抗疟疾活性。 这些发现表明其在开发针对利什曼病和疟疾等热带疾病的新疗法中的作用 .
农用化学品
该化合物用作农用化学品的中间体。 其衍生物可以定制以创建杀虫剂和除草剂,从而有助于农业生产力和害虫管理 .
药物研究
在药物研究中,2-(3-氨基-1H-吡唑-1-基)乙酸乙酯用作具有潜在治疗效果的化合物的结构单元。 它参与了可能具有抗炎和镇痛特性的分子的合成 .
高温应用
吡唑衍生物的热稳定性使其适合高温应用。 这种特性对于在极端条件下使用的材料至关重要,例如在某些工业过程中 .
作用机制
Target of Action
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a complex compound with potential biological activity. Pyrazole derivatives, which include this compound, have been found to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Compounds containing the pyrazole moiety have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, have been shown to exhibit antibacterial, anti-inflammatory, and anticancer properties . The compound’s interaction with enzymes such as acetylcholinesterase (AchE) can inhibit its activity, leading to altered nerve impulse transmission . Additionally, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can form hydrogen bonds with neighboring molecules, facilitating intermolecular interactions that are crucial for its biological activity .
Cellular Effects
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate oxidative stress levels by affecting the production of reactive oxygen species (ROS) and lipid peroxides . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and survival. Furthermore, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate has been shown to affect the activity of key signaling molecules, such as protein kinases, which play a crucial role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to specific enzyme active sites, inhibiting their activity and altering metabolic pathways . For instance, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine and altered nerve impulse transmission . Additionally, the compound’s ability to form hydrogen bonds with other molecules facilitates its binding interactions, enhancing its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its biological activity . Long-term studies have shown that ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity and potential toxicity . For example, at lower doses, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, the compound can cause adverse effects, including toxicity and altered cellular function . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can influence its biological activity . Additionally, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can affect metabolic flux and metabolite levels, impacting cellular metabolism and function . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is essential for predicting its pharmacokinetics and therapeutic potential.
Subcellular Localization
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can localize to the endoplasmic reticulum or mitochondria, where it can exert its biological effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 2-(3-aminopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKKCNCVCRTEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895571-89-8 | |
| Record name | ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)
![8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1276404.png)
![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)
![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)



